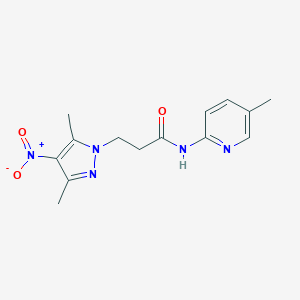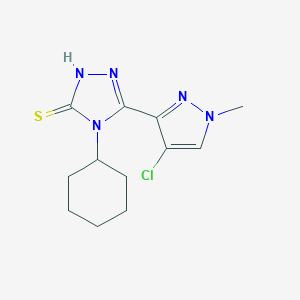
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazolylpropanamide derivative that exhibits unique properties, making it an attractive candidate for further studies.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide exhibits various biochemical and physiological effects. It has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. However, one of the main limitations of this compound is its relatively complex synthesis method, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are various future directions for the study of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide. One of the main areas of research is in the development of enzyme inhibitors for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide involves a multistep process. The first step involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 2-bromo-5-methylpyridine to form 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)prop-2-enamide. This intermediate is then reduced using sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C14H17N5O3 |
|---|---|
Peso molecular |
303.32 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H17N5O3/c1-9-4-5-12(15-8-9)16-13(20)6-7-18-11(3)14(19(21)22)10(2)17-18/h4-5,8H,6-7H2,1-3H3,(H,15,16,20) |
Clave InChI |
ZIPQXIJVNIVPJC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)

![(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)
![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)